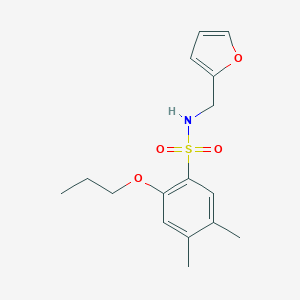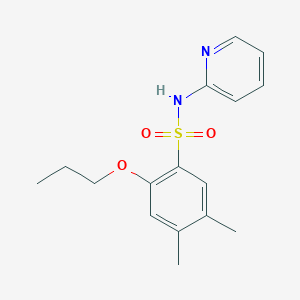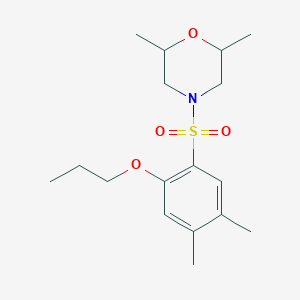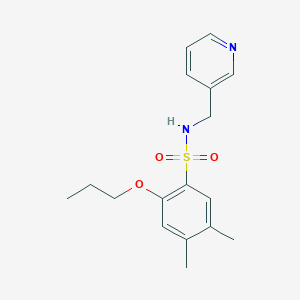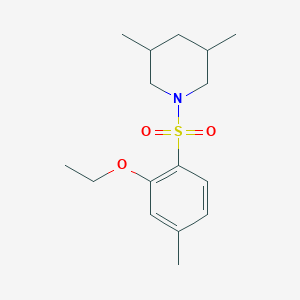
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The compound is also known as EMDP or SU-5416, and its chemical formula is C19H29NO3S.
Wissenschaftliche Forschungsanwendungen
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine has shown potential applications in various domains of scientific research. The compound has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by targeting specific receptors in the body. Moreover, it has been used in the field of neuroscience to study the effects of hypoxia on the brain and to investigate the role of specific receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves the inhibition of specific receptors in the body, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play a crucial role in the growth and development of cancer cells, and inhibiting them can lead to the suppression of tumor growth. Moreover, the compound has been shown to modulate the activity of specific receptors in the brain, which can have beneficial effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine are diverse and depend on the specific receptors targeted by the compound. In the case of cancer, the compound inhibits the growth and proliferation of cancer cells by blocking specific signaling pathways involved in tumor growth. Moreover, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination from the body. In the case of neurodegenerative diseases, the compound has been shown to modulate the activity of specific receptors in the brain, leading to beneficial effects such as improved cognitive function and reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, its specificity for specific receptors makes it a valuable tool for studying the mechanisms of action of these receptors in various diseases. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments. Moreover, its potency and specificity can make it challenging to study its effects in vivo, as it may lead to off-target effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further research is needed to understand the specific mechanisms of action of the compound and to identify potential targets for drug development. Additionally, the compound's solubility and toxicity issues need to be addressed to facilitate its use in vivo.
Synthesemethoden
The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified through various techniques such as column chromatography, recrystallization, and distillation.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-9-12(2)6-7-16(15)21(18,19)17-10-13(3)8-14(4)11-17/h6-7,9,13-14H,5,8,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDOATRMIFPXAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CC(CC(C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-3,5-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-bromo-3-propoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497701.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B497702.png)

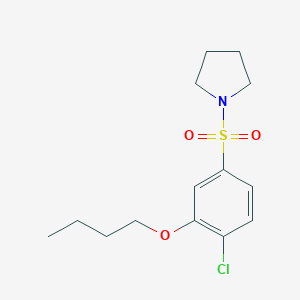

![Ethyl 4-[(3-butoxy-4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497709.png)
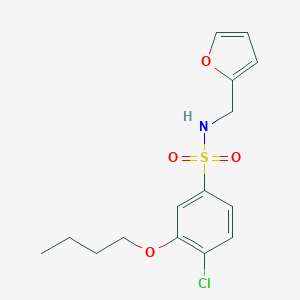
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497712.png)
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497713.png)
